molecular formula C6H7N3O2 B12839113 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol

Cat. No.: B12839113
M. Wt: 153.14 g/mol
InChI Key: MGEZLYZMPXXFHL-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyrrole derivative with a suitable nitrile or amide can lead to the formation of the desired pyrrolo[2,3-d]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol is unique due to its specific arrangement of nitrogen atoms and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C6H7N3O2/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H2,(H3,7,8,9,10,11)

InChI Key

MGEZLYZMPXXFHL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=O)NC(=O)N2

Origin of Product

United States

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